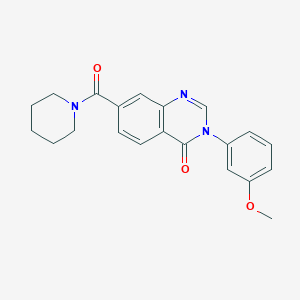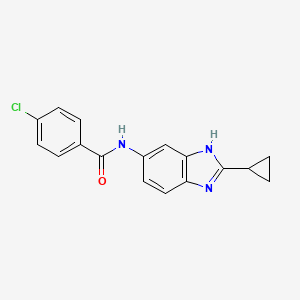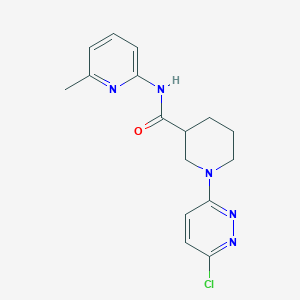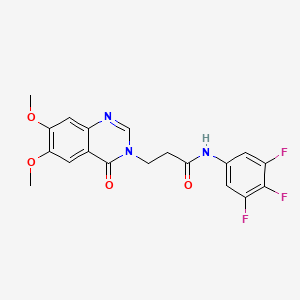![molecular formula C24H25ClN4O B10996976 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10996976.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzimidazole-based compound , belongs to the class of heterocyclic compounds. It features a complex structure with multiple functional groups, making it intriguing for both chemical and biological studies.
Preparation Methods
Synthetic Routes::
Step 1: Start with .
Industrial Production:: The industrial-scale synthesis of this compound involves optimization of the synthetic route for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: Benzimidazole-based compounds exhibit diverse reactivity due to their unique structure. They undergo various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve , while reduction could use .
Major Products: These reactions lead to the formation of derivatives with altered functional groups, influencing their biological properties.
Scientific Research Applications
Chemistry: Benzimidazole derivatives serve as building blocks for drug development.
Biology: They interact with biomolecules, affecting cellular processes.
Medicine: Some benzimidazole-based drugs exhibit antitumor, antiviral, and anti-inflammatory activities.
Industry: These compounds find applications in materials science and catalysis.
Mechanism of Action
Targets: Benzimidazole-based compounds often interact with specific proteins or enzymes.
Pathways: They modulate signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
Uniqueness: Highlight the distinctive features of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide compared to other benzimidazole derivatives.
Similar Compounds: Mention related compounds, such as clemizole, etonitazene, and omeprazole.
Properties
Molecular Formula |
C24H25ClN4O |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C24H25ClN4O/c25-20-11-9-18(10-12-20)19(17-29-14-3-4-15-29)16-24(30)26-13-5-8-23-27-21-6-1-2-7-22(21)28-23/h1-4,6-7,9-12,14-15,19H,5,8,13,16-17H2,(H,26,30)(H,27,28) |
InChI Key |
AMRONPZZVUIMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CC(CN3C=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-4-hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10996897.png)
![2-(1H-indol-3-yl)-N-[1-(phenylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B10996907.png)
![2-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10996909.png)
![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1H-indol-1-yl)ethyl]propanamide](/img/structure/B10996916.png)
![N-[4-(acetylamino)phenyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10996928.png)


![1-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B10996954.png)

![3-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10996966.png)
![N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B10996971.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10996984.png)

![2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B10996997.png)
